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Compound of Interest

Compound Name:
3-(2-Fluorophenyl)-1H-pyrazol-4-

amine

Cat. No.: B11814116

Get Quote

Executive Summary & Chemical Identity
3-(2-Fluorophenyl)-1H-pyrazol-4-amine is a specialized heterocyclic scaffold widely utilized in

the synthesis of kinase inhibitors (e.g., p38 MAPK, Aurora Kinase B) and muscle relaxants.

Unlike generic reagents, its handling requires a nuanced understanding of its fluorinated

aromatic system, which influences both its lipophilicity and metabolic stability.

This guide moves beyond the standard "Warning" labels to explain the mechanistic basis of its

hazards and the causality behind the required handling protocols.
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Property Specification

Chemical Name 3-(2-Fluorophenyl)-1H-pyrazol-4-amine

CAS Number
1247487-68-8 (Free Base) / 2446590-56-1 (HCl

Salt)

Molecular Formula C₉H₈FN₃

Molecular Weight 177.18 g/mol

SMILES Nc1c(c(ccn1)c2ccccc2F)

Physical State Off-white to pale yellow solid

Solubility
DMSO (>20 mg/mL), Methanol; Low water

solubility

pKa (Calc.) ~3.5 (Pyridine-like nitrogen), ~10.5 (NH acidic)

Hazard Identification & Risk Assessment (GHS)
Signal Word:WARNING

The toxicity profile of this compound is derived from Structure-Activity Relationship (SAR)

analysis of analogous aminopyrazoles. The presence of the primary amine at position 4

increases reactivity toward biological electrophiles, while the 2-fluorophenyl group enhances

membrane permeability.
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Hazard Class Code Statement Mechanistic Insight

Acute Toxicity (Oral) H302 Harmful if swallowed

Aminopyrazoles can

metabolize to reactive

iminoquinone species,

causing oxidative

stress in hepatic

tissue.

Skin Irritation H315 Causes skin irritation

Basic amine

functionality disrupts

the stratum corneum

pH, leading to local

inflammation.

Eye Irritation H319
Causes serious eye

irritation

High potential for

corneal opacity due to

the basicity and

lipophilicity of the

fluorinated ring.

STOT - SE H335
May cause respiratory

irritation

Fine dust inhalation

triggers mucosal

irritation via pH

alteration.

Synthesis & Impurity Profile
Understanding the synthesis is critical for identifying potential impurities (e.g., nitrosamines,

unreacted hydrazines) that pose greater safety risks than the product itself.

Validated Synthetic Route (Protecting-Group-Free)
The most robust route involves a telescoped oximation and hydrazine condensation of

acetophenones, followed by reduction.

Key Impurities:

Nitrosopyrazoles: Intermediate precursors; potential carcinogens.
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Hydrazine residues: Highly toxic/genotoxic; must be controlled to <10 ppm.

2'-Fluoroacetophenone Claisen Condensation
(Ethyl Formate/NaOEt) 1,3-Ketoaldehyde Hydrazine Condensation

& Oximation
4-Nitrosopyrazole

(TOXIC INTERMEDIATE)
Reduction

(NaBH4 / CuCl)
 Critical Control Point 3-(2-Fluorophenyl)-

1H-pyrazol-4-amine

Click to download full resolution via product page

Figure 1: Synthetic pathway highlighting the critical control point at the reduction of the toxic

nitroso intermediate.

Handling, Storage, & Stability Protocols
Stability Science

Oxidation Sensitivity: The C4-amine is electron-rich and susceptible to air oxidation, forming

N-oxides or azo-dimers, which darken the solid over time.

Hygroscopicity: The pyrazole NH and amine NH2 can form hydrogen bond networks with

atmospheric water, promoting hydrolysis of impurities.

Storage Directives
Temperature: Store at 2–8°C (Short term) or -20°C (Long term).

Atmosphere:Argon or Nitrogen overlay is mandatory.

Container: Amber glass vials to prevent photo-degradation (fluorinated aromatics can be

photo-labile).

Engineering Controls
Solid Handling: Use a static-dissipative balance enclosure. The fluorination increases static

charge retention, making the powder "fly" and increasing inhalation risk.

Solution Handling: Dissolve in DMSO or DMF inside a fume hood before transport to open

benches.

Emergency Response & First Aid Logic
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This workflow dictates the immediate actions based on the route of exposure, prioritizing the

neutralization of the basic amine and prevention of systemic absorption.

Exposure Incident

Dermal Contact
(Lipophilic Absorption)

Eye Contact
(Corrosive Risk)

Inhalation
(Mucosal Irritation)

Wash with Soap & Water
(Do NOT use Alcohol)

Irrigate >15 mins
Lift Eyelids

Fresh Air + Oxygen
(If dyspneic)

WARNING: Alcohol increases
skin permeability of F-compounds

Seek Medical Attention
(Show CAS 1247487-68-8)

Click to download full resolution via product page

Figure 2: Emergency response decision tree. Note the specific prohibition of alcohol for skin

washing due to enhanced lipophilic absorption.

Disposal & Environmental Considerations
Fluorine Content: The C-F bond is extremely stable. Incineration requires specific high-

temperature facilities (>1100°C) with scrubbing for hydrogen fluoride (HF) gas generation.

Aquatic Toxicity: Aminopyrazoles are generally toxic to aquatic life (estimated LC50 < 10

mg/L). Do not release into drains.

Protocol: Dissolve in a combustible solvent (acetone) and atomize in a chemical incinerator

equipped with an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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